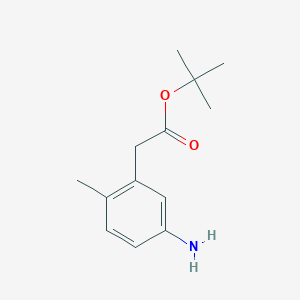
tert-Butyl 2-(5-amino-2-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(5-amino-2-methylphenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the acetate moiety, which is further connected to a phenyl ring substituted with an amino group and a methyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-amino-2-methylphenyl)acetate typically involves the esterification of 2-(5-amino-2-methylphenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(5-amino-2-methylphenyl)acetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(5-amino-2-methylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It can also be used as a probe to investigate metabolic pathways.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(5-amino-2-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
- tert-Butyl 2-(4-methoxyphenyl)methylamino acetate
- tert-Butyl (5-amino-2-methylphenyl)carbamate
- tert-Butyl acetate
Comparison:
- tert-Butyl 2-(4-methoxyphenyl)methylamino acetate has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
- tert-Butyl (5-amino-2-methylphenyl)carbamate contains a carbamate group instead of an acetate group, affecting its stability and hydrolysis rate.
- tert-Butyl acetate lacks the aromatic ring and amino group, making it less reactive in certain chemical reactions.
The uniqueness of tert-Butyl 2-(5-amino-2-methylphenyl)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C13H19NO2/c1-9-5-6-11(14)7-10(9)8-12(15)16-13(2,3)4/h5-7H,8,14H2,1-4H3 |
Clave InChI |
TYAJSUTYOSIRNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















